molecular formula C18H17ClN4O4S2 B285257 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B285257
M. Wt: 452.9 g/mol
InChI Key: MLGWPKAJJZRCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide, also known as CTSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed that 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its potential as a therapeutic agent for the treatment of cancer, 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has also been found to have anti-inflammatory and anti-oxidant properties. These properties make 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide a potential therapeutic agent for the treatment of a number of other diseases, including inflammatory diseases and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide for lab experiments is its potential as a therapeutic agent for the treatment of cancer. This makes 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide a valuable tool for cancer researchers. However, there are also some limitations to the use of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments. For example, 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex compound that can be difficult to synthesize and purify. Additionally, 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide can be expensive to produce, which can limit its availability for lab experiments.

Future Directions

There are a number of future directions for research on 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential area of research is the development of more efficient synthesis methods for 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide. This could help to reduce the cost of producing 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide, making it more widely available for lab experiments. Another area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could help to improve the therapeutic potential of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide for the treatment of cancer. Finally, there is also potential for research on the use of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide as a therapeutic agent for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex process that involves several steps. The first step involves the synthesis of 4-chloro-2-methyl-5-nitrophenol, which is then reacted with p-toluidine to form 4-chloro-2-methyl-5-(4-toluidino)phenol. This compound is then reacted with chlorosulfonic acid to form 4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenol. Finally, this compound is reacted with 2-amino-1,3,4-thiadiazole and acetic anhydride to form 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has been found to have a number of potential applications in scientific research. One of the most promising applications of 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is in the field of cancer research. 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes 2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide a potential therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C18H17ClN4O4S2

Molecular Weight

452.9 g/mol

IUPAC Name

2-[4-chloro-2-methyl-5-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17ClN4O4S2/c1-11-3-5-13(6-4-11)23-29(25,26)16-8-15(12(2)7-14(16)19)27-9-17(24)21-18-22-20-10-28-18/h3-8,10,23H,9H2,1-2H3,(H,21,22,24)

InChI Key

MLGWPKAJJZRCGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)NC3=NN=CS3)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)NC3=NN=CS3)C)Cl

Origin of Product

United States

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